(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone

Vue d'ensemble

Description

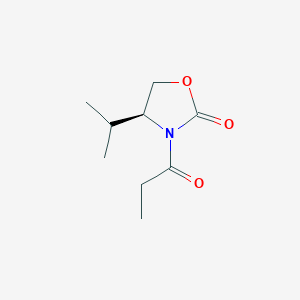

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone: is a chiral compound belonging to the oxazolidinone family. It is characterized by its molecular structure, which includes an isopropyl group at the 4th position, a propionyl group at the 3rd position, and a 2-oxazolidinone ring. This compound is known for its utility in various chemical and biological applications due to its chiral nature and functional groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone typically involves the following steps:

Starting Materials: The synthesis often begins with readily available starting materials such as propionic acid and isopropylamine.

Formation of Oxazolidinone Ring: The key step involves the cyclization of a suitable precursor to form the oxazolidinone ring. This can be achieved using reagents like carbonyldiimidazole (CDI) or phosgene.

Chiral Resolution: Since the compound is chiral, chiral resolution techniques are employed to obtain the (S)-enantiomer. This can be done using chiral chromatography or by employing chiral auxiliaries.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and choice of solvents to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often used to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides and amines are employed, often in the presence of a base.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted oxazolidinones.

Applications De Recherche Scientifique

Pharmaceutical Development

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone is primarily recognized as a key intermediate in the synthesis of novel pharmaceuticals. Its unique structure allows for the development of drugs targeting specific diseases, especially in the realms of anti-infectives and anti-cancer therapies.

Case Study: Synthesis of Cholestenoic Acid

One notable application is its use as a building block for synthesizing (25S)-cholestenoic-26-acid, a potent ligand for the hormonal DAF-12 receptor in Caenorhabditis elegans . This synthesis highlights the compound's relevance in developing biologically active molecules.

Chiral Catalysis

The compound plays a crucial role in asymmetric synthesis, facilitating the creation of chiral compounds essential for many active pharmaceutical ingredients (APIs). Its structure supports various reactions that require chirality, making it invaluable in organic synthesis.

Data Table: Chiral Catalysis Applications

| Application | Description |

|---|---|

| Asymmetric Synthesis | Utilized to create chiral intermediates for APIs |

| Chiral Auxiliary | Functions as a chiral auxiliary in various organic reactions |

Biochemical Research

In biochemical research, this compound is employed to study enzyme activity and metabolic pathways. This application aids researchers in understanding biological processes and disease mechanisms.

Example: Enzyme Activity Studies

Research has demonstrated its utility in examining the effects of various compounds on enzyme activity, providing insights into metabolic pathways that are crucial for drug development .

Material Science

The compound is also explored within material science, particularly in developing specialty polymers and materials. Its incorporation enhances properties such as thermal stability and mechanical strength, which are critical for various industrial applications.

Data Table: Material Properties Enhancement

| Property Enhanced | Impact |

|---|---|

| Thermal Stability | Improved performance under heat |

| Mechanical Strength | Increased durability and resistance |

Food Industry

In the food industry, this compound is investigated for its potential use as a flavoring agent or preservative. Its chemical properties may contribute to formulating food products with enhanced taste and extended shelf-life.

Potential Applications

- Flavoring agent in processed foods

- Preservative to improve product longevity

Mécanisme D'action

The mechanism by which (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, metabolism, and other biological processes.

Comparaison Avec Des Composés Similaires

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone: is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: (R)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone, (S)-(+)-4-Phenyl-2-oxazolidinone, (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone.

Uniqueness: The presence of the isopropyl and propionyl groups at specific positions on the oxazolidinone ring distinguishes this compound from others, providing unique chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Activité Biologique

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone is a compound that has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₆H₁₁NO₂

- Molecular Weight : 129.16 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Melting Point : 70-73 °C

- Boiling Point : 291.1 ± 7.0 °C at 760 mmHg

- Flash Point : 129.9 ± 18.2 °C

Applications in Biological Research

This compound serves as a building block for synthesizing various biologically active compounds, including:

- (25S)-cholestenoic-26-acid : A potent ligand for the hormonal DAF-12 receptor in Caenorhabditis elegans.

- Doliculide : A cytotoxic cyclodepsipeptide derived from marine sources.

These derivatives are significant in studying hormonal pathways and developing therapeutic agents against various diseases .

Antitumor Activity

Research indicates that analogs of oxazolidinones, including this compound, exhibit notable antitumor properties. For instance, studies have shown that certain oxazolidinone derivatives can inhibit the growth of multidrug-resistant cancer cell lines by interfering with tubulin dynamics, similar to the mechanism of action observed with paclitaxel .

The biological activity of this compound is attributed to its ability to interact with specific biological targets, including receptors and enzymes involved in cellular signaling pathways. Its structural similarity to known pharmacophores allows it to modulate biological responses effectively.

Synthesis and Biological Evaluation

A study published in Organic & Biomolecular Chemistry detailed the synthesis of this compound and its derivatives, highlighting their biological evaluations against various cancer cell lines. The results demonstrated that these compounds exhibited significant cytotoxicity, suggesting their potential as lead compounds in anticancer drug development .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antitumor | |

| (25S)-cholestenoic acid | Hormonal receptor ligand | |

| Doliculide | Cytotoxic agent |

Pharmacological Studies

Pharmacological studies have indicated that oxazolidinones can enhance drug effects through chirality introduced during synthesis. This chirality can significantly influence the pharmacokinetics and pharmacodynamics of the resulting drugs, making them more effective against specific targets .

Propriétés

IUPAC Name |

(4S)-3-propanoyl-4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-4-8(11)10-7(6(2)3)5-13-9(10)12/h6-7H,4-5H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWPHXVPNNPSAZ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(COC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1[C@H](COC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357402 | |

| Record name | (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77877-19-1 | |

| Record name | (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is (S)-4-isopropyl-3-propionyloxazolidin-2-one utilized in the synthesis of bacteriochlorophyll a?

A1: While (S)-4-isopropyl-3-propionyloxazolidin-2-one is not directly incorporated into the final structure of bacteriochlorophyll a, it plays a crucial role in establishing the stereochemistry of a key building block. In the synthesis described by [], it is employed in a Schreiber-modified Nicholas reaction. This reaction generates (3R,4R)-4-ethyl-1,1-dimethoxy-3-methylhex-5-yn-2-one, a chiral precursor to the BC-dihydrodipyrrin half of bacteriochlorophyll a. The use of (S)-4-isopropyl-3-propionyloxazolidin-2-one as a chiral auxiliary in the Nicholas reaction ensures the correct stereochemistry is established in the final product.

Q2: Can you elaborate on the role of (S)-4-isopropyl-3-propionyloxazolidin-2-one in the synthesis of tubulysins?

A2: (S)-4-isopropyl-3-propionyloxazolidin-2-one is a key starting material in the synthesis of the Tup amino acid, a component of tubulysin molecules []. The synthesis involves a stereoselective Evans aldol reaction. (S)-4-isopropyl-3-propionyloxazolidin-2-one, upon treatment with a strong base, forms a chiral enolate. This enolate reacts with an N-protected phenylalaninal derivative in a diastereoselective fashion, dictated by the chiral environment of the oxazolidinone. This reaction establishes the stereochemistry of a key alcohol center in the Tup amino acid. Following the aldol reaction, further transformations, including a Barton deoxygenation, are performed to complete the Tup synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.